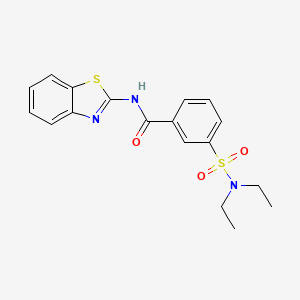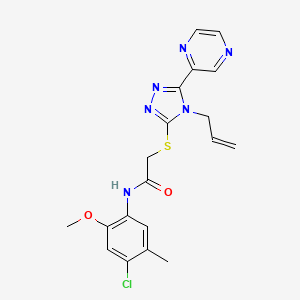
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, two butyl groups, and a sulfonamide group attached to the benzothiazole ring
Preparation Methods
The synthesis of 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with dibutylamine and a sulfonating agent such as chlorosulfonic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and solvents to facilitate the reaction and improve the efficiency of the process.
Chemical Reactions Analysis
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The amino and sulfonamide groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the amino and butyl groups can enhance the binding affinity and specificity.
The pathways involved in the compound’s mechanism of action depend on the specific biological target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide can be compared with other similar compounds, such as:
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: This compound has dimethyl groups instead of dibutyl groups, which can affect its solubility and reactivity.
2-amino-1,3-benzothiazole-6-sulfonamide: Lacking the N,N-dibutyl substitution, this compound may have different biological activity and chemical properties.
2-mercapto-1,3-benzothiazole: This compound contains a thiol group instead of an amino group, leading to different reactivity and applications.
Properties
Molecular Formula |
C15H23N3O2S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S2/c1-3-5-9-18(10-6-4-2)22(19,20)12-7-8-13-14(11-12)21-15(16)17-13/h7-8,11H,3-6,9-10H2,1-2H3,(H2,16,17) |
InChI Key |
QLVGHUICOMKZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12140061.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140067.png)
![N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12140073.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12140075.png)

![2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol](/img/structure/B12140084.png)
![2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12140085.png)
![(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12140087.png)
![N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140094.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12140100.png)
